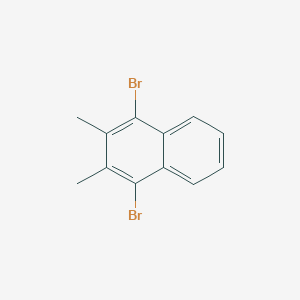
1,4-Dibromo-2,3-dimethylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,3-dimethylnaphthalene is a useful research compound. Its molecular formula is C12H10Br2 and its molecular weight is 314.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Compounds
1,4-Dibromo-2,3-dimethylnaphthalene serves as a versatile building block in organic synthesis. It is particularly useful for the introduction of functional groups through nucleophilic substitution reactions. For example:
- Formation of Amines : The compound can be reacted with amines to produce N-alkylated derivatives. This reaction is facilitated by the presence of bromine atoms at the 1 and 4 positions, which enhance reactivity towards nucleophiles .
- Polymer Synthesis : It has been utilized in the preparation of poly(N-isopropylacrylamide) (PNIPAM) copolymers. The incorporation of this compound into these polymers results in materials with unique thermal-responsive fluorescence properties .
Agrochemical Industry
In the agrochemical sector, this compound is employed as a precursor for the synthesis of pesticides and herbicides. Its brominated structure contributes to the biological activity of these agrochemicals, enhancing their efficacy against pests and weeds . The compound's ability to undergo further reactions makes it a valuable intermediate in developing new agrochemical formulations.
Materials Science and Surface Chemistry
Recent studies have highlighted the potential of this compound in surface chemistry applications:
- Debromination Reactions : The compound has been investigated for its on-surface debromination properties on gold surfaces. This process allows for the formation of various structural motifs through C−C coupling reactions after bromine removal. Such reactions are crucial for developing new materials with specific electronic or optical properties .
- Nanostructured Materials : The ability to modify surfaces using compounds like this compound opens avenues for creating nanostructured materials that exhibit tailored functionalities for applications in electronics and photonics.
Case Study 1: Polymerization Reactions
A study demonstrated that when this compound was used as a monomer in polymerization reactions with N-isopropylacrylamide, the resulting copolymers exhibited enhanced fluorescence properties compared to their non-brominated counterparts. The study reported an increase in fluorescence efficiency from Φ fl ≈ 0.05 to Φ fl ≈ 0.32 in THF solutions .
Case Study 2: Agrochemical Development
Research into new pesticide formulations utilizing this compound showed promising results in terms of efficacy against common agricultural pests. The compound's brominated structure was found to enhance biological activity significantly compared to unbrominated analogs .
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for functionalized compounds | Effective in forming amines and polymers |
| Agrochemical Industry | Precursor for pesticides and herbicides | Enhanced biological activity against pests |
| Materials Science | Surface chemistry applications; debromination reactions | Facilitates new material development |
Propiedades
Número CAS |
19930-62-2 |
|---|---|
Fórmula molecular |
C12H10Br2 |
Peso molecular |
314.01 g/mol |
Nombre IUPAC |
1,4-dibromo-2,3-dimethylnaphthalene |
InChI |
InChI=1S/C12H10Br2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |
Clave InChI |
BXGGIFNLEHESMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
SMILES canónico |
CC1=C(C2=CC=CC=C2C(=C1C)Br)Br |
Key on ui other cas no. |
19930-62-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















